![molecular formula C13H21NO3 B1526937 methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate CAS No. 1275679-73-6](/img/structure/B1526937.png)
methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate
Overview
Description
Methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate, or M2CPA, is a small molecule that has been used in a variety of scientific research applications. It is a cyclohexenyl formamidate derivative of acetate and has a molecular weight of approximately 188.3 g/mol. M2CPA has been studied extensively in the laboratory, with its use in a range of areas such as biochemistry, physiology, and pharmacology.
Scientific Research Applications
Neurotoxicity and Industrial Solvent Exposure
Studies have explored the neurotoxic effects of various solvents, including cyclohexanone, which is structurally similar to the cyclohexane component in the compound of interest. For instance, research has highlighted the neurotoxic effects of acetone, methyl ethyl ketone (MEK), and cyclohexanone on workers, impacting both the central and peripheral nervous systems. This research is significant for understanding the occupational hazards and setting industry environmental standards (Mitran et al., 1997).
Repellent Efficacy of Synthetic Compounds
Another study discusses the repellent efficacy of a synthetic arthropod repellent, (1S, 2'S)-2-methylpiperidinyl-3-cyclohexen-1-carboxamide (SS220), which contains a cyclohexane structure. This research emphasizes the compound's effectiveness against Aedes aegypti and Anopheles stephensi mosquitoes, potentially serving as an alternative for protection against arthropod disease vectors (Klun et al., 2003).
Metabolic and Environmental Studies
Research has also been conducted on the environmental exposure to plasticizers like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), which shares the cyclohexane moiety with the compound . Studies tracking the oxidative metabolites of DINCH in human urine can help assess environmental exposure levels and potential health impacts (Silva et al., 2013).
properties
IUPAC Name |
methyl 2-[cyclohex-3-ene-1-carbonyl(propan-2-yl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(2)14(9-12(15)17-3)13(16)11-7-5-4-6-8-11/h4-5,10-11H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEKEPCBNQMJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)OC)C(=O)C1CCC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.